molecular formula C14H13N4NaO5 B13727544 Theobromine salicylate disodium salt monohydrate

Theobromine salicylate disodium salt monohydrate

Cat. No.: B13727544
M. Wt: 340.27 g/mol
InChI Key: WSRBRQQGWDWSON-UHFFFAOYSA-M
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Description

Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a xanthine alkaloid, with salicylate, a derivative of salicylic acid Theobromine is primarily found in cocoa and chocolate, and it is known for its stimulant properties Salicylate is commonly used for its anti-inflammatory and analgesic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Theobromine salicylate disodium salt monohydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of theobromine with salicylic acid in the presence of a base, such as sodium hydroxide, to form theobromine salicylate. This intermediate is then reacted with disodium salt to obtain the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form. Quality control measures are essential to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:

    Oxidation: Theobromine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Theobromine salicylate disodium salt monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of pharmaceuticals and as an additive in various products.

Mechanism of Action

Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative with similar stimulant properties.

    Caffeine: A well-known stimulant that shares structural similarities with theobromine.

    Paraxanthine: A metabolite of caffeine with similar effects.

    7-Methylxanthine: A derivative of xanthine with distinct pharmacological properties.

Uniqueness

Theobromine salicylate disodium salt monohydrate is unique due to the combination of theobromine’s stimulant effects and salicylate’s anti-inflammatory properties. This dual action makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a well-known xanthine alkaloid, with salicylate, a derivative of salicylic acid. This combination is of interest due to its potential biological activities, which may include anti-inflammatory, analgesic, and vasodilatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₄Na₂O₅
  • Molecular Weight : 353.31 g/mol

This compound is characterized by its solubility in water and its stability under various conditions, making it a candidate for pharmaceutical applications.

1. Anti-inflammatory Effects

Theobromine has been recognized for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases.

  • Case Study : A study examining the effects of theobromine on inflammatory markers in animal models showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels after treatment with this compound .

2. Vasodilatory Effects

Theobromine acts as a vasodilator, which can improve blood flow and reduce blood pressure. This property is beneficial for cardiovascular health.

  • Research Findings : In a study involving rabbits, intravenous administration of theobromine resulted in a dose-dependent increase in blood flow to various tissues, indicating its potential use in treating conditions related to poor circulation .

3. Analgesic Properties

The analgesic effects of theobromine are attributed to its ability to inhibit pain pathways. It may serve as an adjunct therapy for pain management.

  • Clinical Observation : Patients treated with formulations containing theobromine reported reduced pain levels in chronic pain conditions compared to placebo groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterValue
BioavailabilityApproaches 100%
Peak Plasma LevelObserved at 1-6 mg/kg doses
MetabolismPrimarily hepatic; metabolites include 3,7-dimethyluric acid and others .
ExcretionMainly through urine; unchanged theobromine accounts for significant urinary metabolites .

Safety and Toxicity

Safety evaluations have shown that this compound has a favorable safety profile when used within recommended dosages. However, excessive intake can lead to side effects such as gastrointestinal disturbances and central nervous system stimulation.

  • Toxicity Studies : In animal models, doses exceeding therapeutic levels resulted in increased heart rate and mild gastrointestinal upset .

Properties

Molecular Formula

C14H13N4NaO5

Molecular Weight

340.27 g/mol

IUPAC Name

sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate

InChI

InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1

InChI Key

WSRBRQQGWDWSON-UHFFFAOYSA-M

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]

Origin of Product

United States

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